1027785-95-0
説明
Chemical Name: Gallium(III)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-[Nal³]-octreotide CAS Registry Number: 1027785-95-0 Molecular Formula: C₆₉H₉₄GaN₁₄O₁₇S₂ Molecular Weight: 1455.7 g/mol Applications: Ga-DOTA-NOC is a radiopharmaceutical agent used in positron emission tomography (PET) imaging for neuroendocrine tumors (NETs). It targets somatostatin receptor (SSTR) subtypes 2, 3, and 5 with high affinity, enabling precise tumor localization and staging .
特性
CAS番号 |
1027785-95-0 |
|---|---|
分子式 |
C69H91GaN14O17S2 |
分子量 |
1522.40 |
配列 |
Sequence: DOTA(Ga)-D-Phe-Cys-1-Nal-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
DOTA-(Tyr³)-Octreotide Acetate (CAS: 204318-14-9)
- Key Differences: Amino Acid Substitution: Tyr³ (tyrosine) replaces Nal³ (3-(naphthyl)-alanine) in the octreotide backbone. Receptor Affinity: Primarily binds to SSTR2 with moderate affinity for SSTR5, but lower selectivity for SSTR3 compared to Ga-DOTA-NOC . Molecular Weight: 1432.6 g/mol (unlabeled form).
[Nal³]Octreotide Acetate (CAS: 848820-27-9)
- Key Differences: Chelator Absence: Lacks the DOTA chelator, limiting its utility for radiometal labeling. Application: Used as a precursor for synthesizing Ga-DOTA-NOC and other radiometal conjugates .
Functional Analogues
Ga-DOTA-TATE (CAS: 884490-98-4)
- Key Differences: Peptide Sequence: Uses Tyr³-Thr⁸-octreotide (TATE) instead of Nal³-octreotide (NOC). Clinical Preference: Ga-DOTA-TATE (e.g., Lutathera®) is FDA-approved for PRRT (peptide receptor radionuclide therapy), whereas Ga-DOTA-NOC is primarily used for diagnostic imaging .
In-DOTA-NOC (Indium-111-labeled DOTA-NOC)
Comparative Data Table
| Parameter | Ga-DOTA-NOC (1027785-95-0) | Ga-DOTA-TATE | DOTA-(Tyr³)-Octreotide | [Nal³]Octreotide |
|---|---|---|---|---|
| CAS Number | 1027785-95-0 | 884490-98-4 | 204318-14-9 | 848820-27-9 |
| Molecular Weight (g/mol) | 1455.7 | 1433.5 | 1432.6 | 1169.3 |
| SSTR Subtype Affinity | SSTR2, 3, 5 | SSTR2 | SSTR2, 5 | SSTR2, 3, 5 |
| Primary Application | Diagnostic PET Imaging | PRRT/Theragnostic | Precursor for radiolabeling | Precursor synthesis |
| Isotope Used | Ga-68 | Ga-68/Lu-177 | N/A | N/A |
| Regulatory Status | Research Use | FDA-Approved | Research Use | Research Use |
| Key Advantage | Broad SSTR coverage | High SSTR2 specificity | Structural flexibility | Radiolabeling precursor |
Research Findings and Clinical Implications
- Ga-DOTA-NOC vs. Ga-DOTA-TATE: A 2023 study demonstrated that Ga-DOTA-NOC identified 15% more SSTR3/5-positive metastatic lesions in NET patients compared to Ga-DOTA-TATE, highlighting its diagnostic superiority in heterogeneous tumors . However, Ga-DOTA-TATE showed 30% higher tumor uptake in SSTR2-dominant tumors, justifying its therapeutic use in PRRT .
- Stability and Pharmacokinetics: Ga-DOTA-NOC exhibits faster renal clearance than In-DOTA-NOC, reducing radiation exposure to non-target tissues .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
